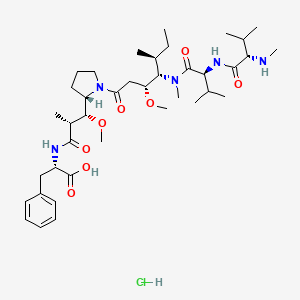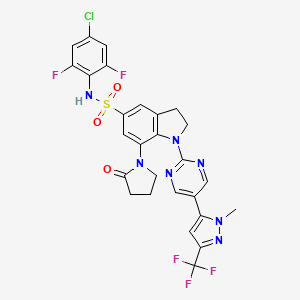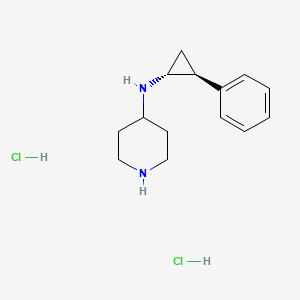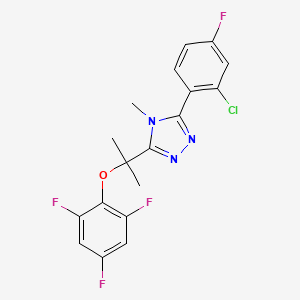
MMAF 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MMAF Hydrochloride, also known as Monomethylauristatin F hydrochloride, is a potent tubulin polymerization inhibitor and is used as an antitumor agent . It is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A .
Synthesis Analysis
The synthesis of MMAF Hydrochloride involves complex chemical processes. A study published in Scientific Reports discusses the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling .
Molecular Structure Analysis
The molecular formula of MMAF Hydrochloride is C39H66ClN5O8 . The molecular weight is 768.4 g/mol . The structure of MMAF Hydrochloride has been characterized by NMR spectroscopy and quantum chemical modelling .
Chemical Reactions Analysis
The chemical reactions involving MMAF Hydrochloride are complex and involve several stages. The cis-dolaproine residue in MMAF Hydrochloride indicates a more complex conformational equilibrium than previously assumed .
Physical And Chemical Properties Analysis
The physical and chemical properties of MMAF Hydrochloride are determined by its molecular structure. The InChIKey of MMAF Hydrochloride is BUPKFQQDMNUXOY-KMYLZLQDSA-N . The Canonical SMILES is CCC©C(C(CC(=O)N1CCCC1C(C©C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N©C(=O)C(C©C)NC(=O)C(C©C)NC.Cl .
科学研究应用
Cancer Research
MMAF is a synthetic analogue of the natural compound dolastatin 10 and has garnered significant attention in cancer research due to its high potency in vitro . It exhibits remarkable tumor cells inhibition, with IC50 values in the picomolar range .
Antibody-Drug Conjugates (ADCs)
MMAF is being used as a payload for ADCs . ADCs harness the precision of monoclonal antibodies for targeted delivery and the potency of payloads for effective killing . MMAF has been reformulated to serve as payloads in targeted therapeutics .
Pharmacokinetic Studies
A liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic (PK) characteristics of MMAF in rats . The PK studies showed that the bioavailability of MMAF was 0% with high clearance .
Metabolism Studies
Metabolite profiling studies, in vitro/in vivo, were performed. Seven metabolites for MMAF were tentatively identified in liver microsome . The major metabolic pathway was demethylation .
Drug Development
MMAF analogues have been developed and evaluated for their bioactivity . For instance, compounds 11k and 18d exhibited excellent inhibition on tubulin . Compound 18d demonstrated enhanced cytotoxicity against HCT116 cells compared to the parent compound MMAF, suggesting its potential as a cytotoxic payload for further ADCs development .
Dual-Drug ADCs
MMAF and PNU-159682 do not antagonize or synergize with each other, suggesting a potential application for dual-drug ADCs . This could be particularly interesting for the delivery of two different drugs that not only interact additively but synergistically .
作用机制
Target of Action
MMAF Hydrochloride, also known as Monomethylauristatin F Hydrochloride, is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as Vorsetuzumab mafodotin and SGN-CD19A . Its primary target is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
MMAF Hydrochloride functions as an antimitotic agent . It inhibits cell division by blocking the polymerization of tubulin . This compound is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows for the selective destruction of cancer cells while minimizing damage to healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by MMAF Hydrochloride is the microtubule dynamics within the cell . By inhibiting tubulin polymerization, MMAF disrupts the formation and function of the mitotic spindle, an essential component for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces cell death .
Pharmacokinetics
The pharmacokinetic properties of MMAF Hydrochloride are complex and can be influenced by its incorporation into ADCs . As a part of ADCs, MMAF Hydrochloride is designed to be stable in the bloodstream, reducing systemic toxicity . Once the ADC binds to the target antigen on cancer cells, the complex is internalized, and MMAF is released to exert its cytotoxic effect .
Result of Action
The result of MMAF Hydrochloride action is the inhibition of cell division and induction of cell death in targeted cancer cells . By disrupting microtubule dynamics, MMAF Hydrochloride causes cell cycle arrest at the G2/M phase . This arrest triggers apoptosis, or programmed cell death, resulting in the reduction of tumor growth .
Action Environment
The action, efficacy, and stability of MMAF Hydrochloride can be influenced by various environmental factors. These include the expression level of the target antigen on cancer cells, the internalization rate of the ADC, and the intracellular conditions that affect the release of MMAF . Additionally, factors such as the patient’s overall health, the presence of drug resistance mechanisms, and the tumor microenvironment can also impact the effectiveness of MMAF Hydrochloride .
安全和危害
Safety measures should be taken while handling MMAF Hydrochloride. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The future directions for MMAF Hydrochloride development may include exploring recombinant antibody approaches to improve cancer cellular delivery and lysosomal trafficking of ADCs . Furthermore, sites susceptible to future modification have been identified in order to potentially improve the performance of these drugs .
属性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPKFQQDMNUXOY-KMYLZLQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)
